molecular formula C2H8N2O2S B112635 2-Aminoethanesulfonamide CAS No. 4378-70-5

2-Aminoethanesulfonamide

Cat. No.: B112635
CAS No.: 4378-70-5
M. Wt: 124.17 g/mol
InChI Key: MVQXBXLDXSQURK-UHFFFAOYSA-N
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Description

2-Aminoethanesulfonamide is a chemical compound with the molecular formula C₂H₈N₂O₂S It is characterized by the presence of both an amino group and a sulfonamide group, making it a versatile compound in various chemical and biological applications

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Aminoethanesulfonamide are not well-documented in the literature. As a sulfonamide, it may interact with various enzymes and proteins within biochemical reactions. Sulfonamides are known to inhibit the activity of certain enzymes, such as carbonic anhydrase, which plays a crucial role in various physiological processes .

Molecular Mechanism

As a sulfonamide, it may exert its effects at the molecular level through binding interactions with biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of this compound in laboratory settings. This includes data on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of this compound in animal models. This includes data on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

As a sulfonamide, it may interact with various enzymes or cofactors within metabolic pathways .

Transport and Distribution

There is currently no available information on how this compound is transported and distributed within cells and tissues. This includes data on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This includes data on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminoethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of taurine (2-aminoethanesulfonic acid) with phthalic anhydride to form 2-phthalimidoethanesulfonyl chloride. This intermediate is then reacted with ammonia to yield this compound . The reaction conditions typically involve refluxing in ethanol and subsequent purification by column chromatography over silica gel.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Aminoethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution reactions can produce various alkylated or acylated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functional groups (amino and sulfonamide), which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industrial applications.

Properties

IUPAC Name

2-aminoethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2O2S/c3-1-2-7(4,5)6/h1-3H2,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQXBXLDXSQURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30195933
Record name Ethanesulfonamide, 2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4378-70-5
Record name Taurineamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004378705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4378-70-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403678
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanesulfonamide, 2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAURINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTG0L34CGG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What structural modifications were explored in the synthesis of these derivatives, and what is their potential impact?

A: The research focused on introducing various substituents to the 2-Aminoethanesulfonamide moiety attached to betulinic and betulonic acids. [, ] This approach allows researchers to investigate the Structure-Activity Relationship (SAR) and understand how different substituents influence the derivatives' biological activity.

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